trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride
Description
Chemical Structure: The compound features a pyrrolidine ring substituted at the 3-position with a carboxylic acid group and at the 4-position with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications .
Applications: Pyrrolidine derivatives are widely used as building blocks in drug discovery due to their conformational rigidity and ability to interact with biological targets. The trifluoromethyl (CF₃) group improves metabolic stability and lipophilicity, making this compound valuable in medicinal chemistry .
Properties
IUPAC Name |
(3R,4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO2.ClH/c13-12(14,15)8-3-1-7(2-4-8)9-5-16-6-10(9)11(17)18;/h1-4,9-10,16H,5-6H2,(H,17,18);1H/t9-,10+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEKJMKAVRTDKQ-UXQCFNEQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common approach is the cyclization of an appropriate amino acid derivative under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: : The pyrrolidine ring can be reduced to form a piperidine derivative.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromic acid, under acidic or neutral conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Piperidine derivatives.
Substitution: : Substituted trifluoromethyl compounds.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: : Application in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific receptors or enzymes, leading to a biological response. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares the target compound with structurally related pyrrolidine derivatives, focusing on substituent variations, physicochemical properties, and hazards:
Impact of Substituent Position and Electronic Effects
- 4-CF₃ (Target Compound) : The electron-withdrawing CF₃ group at the 4-position enhances acidity of the carboxylic acid (pKa ~3–4) and improves binding to target proteins through hydrophobic interactions .
- 2-CF₃ (CAS 723284-81-9) : Ortho-substitution introduces steric hindrance, which could limit rotational freedom and alter binding kinetics .
- 4-F (CAS 1330750-50-9) : Fluorine’s smaller size and moderate electronegativity result in lower lipophilicity (LogP ~1.5) compared to CF₃ (LogP ~2.8), affecting membrane permeability .
Biological Activity
trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride, also known by its chemical formula C12H12F3NO2·HCl, is a compound of significant interest in pharmaceutical and biochemical research. Its unique trifluoromethyl group enhances biological activity, making it a valuable candidate for drug development, particularly in the treatment of neurological disorders.
- Molecular Formula : C12H12F3NO2·HCl
- Molecular Weight : 259.22 g/mol
- CAS Number : 1049978-66-6
- Physical Appearance : Pale-yellow to yellow-brown solid
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. The trifluoromethyl group is known to enhance lipophilicity, which can improve the compound's ability to cross the blood-brain barrier, facilitating its effects on central nervous system (CNS) targets.
Biological Activity Overview
The compound has demonstrated a range of biological activities in various studies:
-
Neuropharmacological Effects :
- It has been investigated for its potential in treating conditions such as depression and anxiety through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- In animal models, it has shown promise in reducing depressive-like behaviors, suggesting its potential as an antidepressant agent.
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Pharmacokinetics :
- Studies have indicated that the compound exhibits favorable pharmacokinetic properties, including good absorption and distribution characteristics.
- Its stability in biological systems makes it a candidate for further development into therapeutic agents.
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Analytical Applications :
- The compound is utilized in analytical chemistry for quantifying drug levels in biological samples, aiding pharmacokinetic studies and ensuring accurate dosing in clinical settings.
Case Studies
Several studies highlight the biological activity of this compound:
- Study on Antidepressant Activity : In a controlled study involving rodent models, this compound was administered to evaluate its effects on depressive symptoms. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects (Source: ).
- Neurotransmitter Interaction Study : Research focusing on the interaction of this compound with serotonin receptors showed that it acts as a partial agonist at specific receptor subtypes, which may explain its mood-enhancing effects (Source: ).
Applications in Pharmaceutical Development
The compound serves as a key intermediate in synthesizing various pharmaceuticals targeting neurological disorders. Its ability to modify structures for enhanced efficacy and reduced side effects makes it valuable in medicinal chemistry.
Data Table: Biological Activity Summary
| Activity | Description |
|---|---|
| Neuropharmacological Effects | Modulates neurotransmitter systems; potential antidepressant properties |
| Pharmacokinetics | Good absorption and distribution; stable in biological systems |
| Analytical Chemistry Applications | Used for quantifying drug levels; aids pharmacokinetic studies |
Q & A
Q. What are the key synthetic pathways for preparing trans-4-(4-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride, and how is stereochemical integrity ensured?
The synthesis typically involves:
- Condensation : Reaction of aromatic aldehydes with amines to form intermediates.
- Cyclization : Formation of the pyrrolidine ring under controlled conditions.
- Functionalization : Introduction of the trifluoromethyl group via halogen exchange or direct fluorination.
- Salt formation : Conversion to the hydrochloride salt to enhance stability and solubility . Stereochemical control is achieved using chiral catalysts or resolving agents, confirmed by chiral HPLC or X-ray crystallography .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data points should be prioritized?
- NMR Spectroscopy : Confirm the trans-configuration (e.g., coupling constants between H-3 and H-4) and aromatic substitution patterns .
- Mass Spectrometry (MS) : Verify molecular weight (C₁₂H₁₃ClF₃NO₂; ~295.7 g/mol) and fragmentation patterns .
- X-ray Diffraction : Resolve stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
Q. How does the hydrochloride salt form influence solubility and stability in aqueous vs. organic solvents?
The hydrochloride salt improves aqueous solubility due to ionic interactions, making it suitable for in vitro assays. Stability tests (e.g., accelerated degradation studies under heat/light) are recommended to assess hydrolytic susceptibility of the trifluoromethyl group .
Advanced Research Questions
Q. What computational strategies can optimize reaction pathways for synthesizing this compound with high enantiomeric excess (ee)?
- Quantum Chemical Calculations : Predict transition states and energy barriers for stereochemical outcomes.
- Machine Learning (ML) : Train models on reaction databases to predict optimal catalysts (e.g., chiral Pd complexes) and solvent systems .
- Continuous Flow Reactors : Enhance yield and reduce side reactions via precise control of reaction parameters (e.g., residence time, temperature) .
Q. How can contradictory data in pharmacological studies (e.g., variable IC₅₀ values) be systematically addressed?
- Assay Standardization : Validate protocols across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects.
- Metabolic Stability Testing : Use liver microsomes to assess CYP450-mediated degradation, which may alter apparent potency .
- Structural Analogs : Compare with derivatives (e.g., methyl- or methoxy-substituted pyrrolidines) to isolate substituent effects .
Q. What reactor design considerations are critical for scaling up synthesis while maintaining purity >98%?
- Membrane Separation Technologies : Remove impurities via nanofiltration or reverse osmosis .
- Automated Feedback Systems : Integrate real-time analytics (e.g., inline FTIR) to adjust parameters like pH and temperature dynamically .
- Safety Protocols : Mitigate risks from reactive intermediates (e.g., trifluoromethylating agents) using explosion-proof reactors .
Q. How does the trifluoromethyl group influence binding affinity in target interactions, and what are its metabolic implications?
- Lipophilicity Enhancement : Increases membrane permeability, measured via logP assays (e.g., shake-flask method).
- Metabolic Resistance : Reduces oxidative metabolism, validated using in vitro cytochrome P450 inhibition assays .
- SAR Studies : Replace with -CF₂H or -CHF₂ to probe electronic and steric effects on target binding .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
